molecular formula C16H14FNO2S B2718281 2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol CAS No. 1314011-84-1

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol

Cat. No.: B2718281
CAS No.: 1314011-84-1
M. Wt: 303.35
InChI Key: JRTOHCVMUAVEEP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol is a chemical compound with the molecular formula C16H14FNO2S. It is characterized by the presence of a fluoro-substituted phenyl ring, a thieno[2,3-b]pyridine moiety, and a propan-2-ol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common approach includes the nucleophilic substitution reaction where a fluoro-substituted phenol reacts with a thieno[2,3-b]pyridine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol stands out due to its unique combination of a fluoro-substituted phenyl ring and a thieno[2,3-b]pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S/c1-16(2,19)14-12(17)4-3-5-13(14)20-11-8-10-6-7-21-15(10)18-9-11/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTOHCVMUAVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)OC2=CN=C3C(=C2)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314011-84-1
Record name 2-(2-fluoro-6-{thieno[2,3-b]pyridin-5-yloxy}phenyl)propan-2-ol
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